5-Bromo-4-fluoro-1H-indole (CAS 344790-96-1) is a highly specialized di-halogenated building block widely utilized in the synthesis of complex pharmaceutical intermediates. Featuring orthogonal reactive sites, the compound combines the reliable cross-coupling reactivity of a 5-bromo substituent with the unique steric and electronic tuning provided by a 4-fluoro group. This specific substitution pattern is critical for modulating the indole N-H pKa, enhancing metabolic stability, and directing regioselective functionalization. In industrial and laboratory settings, it is primarily procured as a precursor for synthesizing kinase inhibitors, serotonin receptor agonists, and other targeted therapeutics where precise structural and electronic control of the indole core is required [1].
Substituting 5-bromo-4-fluoro-1H-indole with simpler analogs like 5-bromoindole or 4-fluoroindole compromises both synthetic efficiency and downstream pharmacological properties. While 5-bromoindole provides the necessary handle for palladium-catalyzed cross-coupling, it lacks the steric shielding at the 4-position, leading to problematic bis-addition side products during C3-functionalization. Conversely, 4-fluoroindole lacks the 5-bromo handle, necessitating complex, multi-step halogenation sequences to achieve C5 functionalization. Furthermore, positional isomers such as 5-bromo-7-fluoroindole fail to provide the same localized steric hindrance near the C3 position and exert different inductive effects on the indole nitrogen, fundamentally altering the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient [1].
During the direct C3-functionalization of indoles via hydrogen autotransfer, the presence of a substituent at the 4-position is critical for controlling regioselectivity. Studies demonstrate that 4-substituted fluorinated indoles are highly resilient toward the formation of bis-addition side products. In contrast, 5-substituted baselines such as 5-fluoroindole and 5-bromoindole suffer from significant bis-addition impurities (11% and 6%, respectively) under identical reaction conditions [1]. The 4-fluoro group in 5-bromo-4-fluoro-1H-indole provides essential steric shielding, ensuring a cleaner reaction profile and superior isolated yields.
| Evidence Dimension | Formation of bis-addition side products during C3-alkylation |
| Target Compound Data | Complete resilience to bis-addition (0% bis-addition side products observed for 4-substituted indoles) |
| Comparator Or Baseline | 5-fluoroindole (11% bis-addition) and 5-bromoindole (6% bis-addition) |
| Quantified Difference | Elimination of bis-addition impurities (0% vs. 6-11%) |
| Conditions | Cs2CO3/oxone-mediated C3-alkylation with alpha-heteroaryl-substituted methyl alcohols at 110–140 °C |
Eliminating bis-addition side products drastically simplifies downstream purification and improves the isolated yield of C3-functionalized pharmaceutical intermediates.
5-Bromo-4-fluoro-1H-indole is specifically designed to support orthogonal synthetic strategies. The 5-bromo position serves as a highly reactive electrophile for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl or amine groups. Simultaneously, the 4-fluoro group remains inert under standard Pd-catalyzed conditions while exerting strong inductive effects that modulate the basicity of the indole core. Patent literature highlights the use of 5-bromo-4-fluoro-1H-indole in the synthesis of 5-HT7 receptor agonists, where the C3 position is first functionalized with an imidazole ring, followed by manipulation of the 5-bromo group—a sequence that is synthetically unviable with 4-fluoroindole alone [1].
| Evidence Dimension | Suitability for sequential C3-alkylation and C5 Pd-catalyzed cross-coupling |
| Target Compound Data | Bifunctional scaffold enabling direct C3-imidazole functionalization followed by C5 cross-coupling |
| Comparator Or Baseline | 4-fluoroindole (lacks C5 cross-coupling handle) |
| Quantified Difference | Saves multiple synthetic steps by avoiding post-C3 halogenation of the C5 position |
| Conditions | Standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) conditions |
Procuring the di-halogenated building block shortens synthetic routes and improves overall yields in the manufacturing of complex indole-based therapeutics.
The strategic placement of the fluorine atom at the 4-position in 5-bromo-4-fluoro-1H-indole significantly alters the physicochemical properties of the scaffold compared to the unfluorinated 5-bromoindole baseline. Fluorine substitution at the 4-position inductively lowers the pKa of the indole N-H and adjacent functional groups, which is a proven tactic in medicinal chemistry to enhance membrane permeability and reduce P-glycoprotein (Pgp) efflux. Furthermore, the strong C-F bond improves metabolic stability by blocking cytochrome P450-mediated oxidation at the C4 position, a common metabolic liability in indole-based drugs[1].
| Evidence Dimension | Metabolic stability and pKa modulation |
| Target Compound Data | C4-fluorinated scaffold with enhanced metabolic stability and lowered N-H pKa |
| Comparator Or Baseline | 5-bromoindole (unfluorinated baseline) |
| Quantified Difference | Blocks C4-oxidation liabilities and predictably shifts basicity for improved membrane permeability |
| Conditions | In vivo pharmacokinetic profiling and in vitro metabolic stability assays |
The 4-fluoro substituent is critical for optimizing the oral bioavailability and half-life of indole-derived active pharmaceutical ingredients.
The compound is a critical starting material for low-basicity 5-HT7 receptor agonists. The 4-fluoro group tunes the receptor binding affinity and basicity, while the 5-bromo group allows for essential structural elaboration, making it the exact required precursor for this class of central nervous system therapeutics [1].
In the design of kinase inhibitors, the orthogonal reactivity of 5-bromo-4-fluoro-1H-indole enables the selective functionalization of the C3 and C5 positions. The 4-fluoro substituent also provides crucial steric interactions within the kinase ATP-binding pocket, differentiating it from unfluorinated analogs [2].
For process chemistry teams developing scalable routes to C3-alkylated indoles, the use of 5-bromo-4-fluoro-1H-indole is highly recommended. The 4-fluoro group effectively suppresses the formation of bis-addition impurities during hydrogen autotransfer reactions, ensuring high-purity product profiles and simplifying downstream processing [3].
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